

Application Notes and Protocols for Co-immunoprecipitation to Identify DGAT Interacting Proteins

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Compound of Interest

Compound Name: *Dgaca*

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Introduction

Diacylglycerol O-acyltransferase (DGAT) enzymes catalyze the final and rate-limiting step in triglyceride synthesis. The two major isoforms, DGAT1 and DGAT2, play crucial roles in lipid metabolism and are implicated in various metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease. Understanding the protein-protein interaction networks of DGATs is essential for elucidating their regulatory mechanisms and identifying novel therapeutic targets. Co-immunoprecipitation (Co-IP) coupled with mass spectrometry is a powerful technique to identify and characterize proteins that interact with DGAT in a cellular context.

This document provides detailed application notes and protocols for performing Co-IP to identify DGAT interacting proteins. It is intended for researchers, scientists, and drug development professionals seeking to investigate the DGAT interactome.

Data Presentation: Identified DGAT Interacting Proteins

Co-immunoprecipitation followed by mass spectrometry has identified several key interacting partners for DGAT enzymes. These interactions shed light on the functional regulation and

cellular localization of DGATs. The following tables summarize quantitative data for some of the identified interacting proteins.

Table 1: DGAT1 Interacting Proteins

Interacting Protein	Gene Symbol	Function	Organism/Cell Line	Interaction Score (STRING DB)	Evidence
Diacylglycerol O-acyltransferase 2	DGAT2	Triglyceride synthesis	Human	0.999	Co-expression, Textmining
Monoacylglycerol O-acyltransferase 1	MOGAT1	Diacylglycerol synthesis	Human	0.989	Co-expression, Textmining
Monoacylglycerol O-acyltransferase 2	MOGAT2	Diacylglycerol synthesis	Human	0.988	Co-expression, Textmining
Phosphatidate phosphatase LPIN1	LPIN1	Diacylglycerol synthesis	Human	0.905	Co-expression
1-acylglycerol-3-phosphate O-acyltransferase 2	AGPAT2	Lysophosphatidic acid acylation	Human	0.852	Co-expression

Data sourced from the STRING database, which curates interaction information from various sources including experimental data, computational predictions, and text mining.

Table 2: DGAT2 Interacting Proteins

Interacting Protein	Gene Symbol	Function	Organism/Cell Line	Interaction Score (STRING DB)	Evidence
Calnexin	CANX	Protein folding and quality control	Human, Mouse	0.999	Experiments, Textmining
Monoacylglycerol O-acyltransferase 2	MGAT2	Diacylglycerol synthesis	Human	0.998	Experiments, Co-expression
Fatty acid transport protein 1	SLC27A1 (FATP1)	Fatty acid transport and activation	Human, Mouse	0.989	Experiments, Textmining
Stearoyl-CoA desaturase	SCD	Fatty acid desaturation	Human, Mouse	0.965	Experiments, Textmining
Diacylglycerol O-acyltransferase 1	DGAT1	Triglyceride synthesis	Human	0.999	Co-expression, Textmining

Data sourced from the STRING database and published experimental findings.[\[1\]](#)[\[2\]](#)

Experimental Protocols

Protocol 1: Co-immunoprecipitation of DGAT and Interacting Proteins

This protocol is optimized for the immunoprecipitation of DGAT, a membrane-bound protein, and its interacting partners from cultured mammalian cells.

Materials:

- Cultured mammalian cells expressing the DGAT protein of interest (endogenously or transiently transfected with a tagged version, e.g., FLAG-DGAT).
- Phosphate-buffered saline (PBS), ice-cold.
- CHAPS Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (w/v) CHAPS, Protease Inhibitor Cocktail (add fresh).
- RIPA Lysis Buffer (for more stringent lysis): 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, Protease Inhibitor Cocktail (add fresh).[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Antibody against DGAT or the epitope tag (e.g., anti-FLAG antibody).
- Control IgG antibody (from the same species as the IP antibody).
- Protein A/G magnetic beads or agarose beads.
- Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% CHAPS.
- Elution Buffer: 0.1 M Glycine-HCl, pH 2.5-3.0 or 2x Laemmli sample buffer.
- Neutralization Buffer: 1 M Tris-HCl, pH 8.5.
- Microcentrifuge.
- End-over-end rotator.

Procedure:

- Cell Lysis: a. Grow cells to 80-90% confluency. b. Wash cells twice with ice-cold PBS. c. Add ice-cold Lysis Buffer to the cells (e.g., 1 mL for a 10 cm dish). For membrane proteins like DGAT, a milder lysis buffer containing CHAPS is often preferred to preserve protein-protein interactions.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#) For initial experiments, RIPA buffer can also be tested.[\[3\]](#)[\[4\]](#)[\[5\]](#) d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes with occasional vortexing. f. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. g. Transfer the supernatant (cell lysate) to a new pre-chilled tube.

- Pre-clearing the Lysate (Optional but Recommended): a. Add 20 μ L of Protein A/G beads to the cell lysate. b. Incubate on an end-over-end rotator for 1 hour at 4°C. c. Centrifuge at 1,000 x g for 1 minute at 4°C. d. Carefully transfer the supernatant to a new pre-chilled tube, avoiding the beads.
- Immunoprecipitation: a. Add the primary antibody (anti-DGAT or anti-tag) to the pre-cleared lysate. As a negative control, add control IgG to a separate aliquot of the lysate. b. Incubate on an end-over-end rotator for 2-4 hours or overnight at 4°C. c. Add 30 μ L of pre-washed Protein A/G beads to the lysate-antibody mixture. d. Incubate on an end-over-end rotator for 1-2 hours at 4°C.
- Washing: a. Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. b. Carefully remove the supernatant. c. Resuspend the beads in 1 mL of ice-cold Wash Buffer. d. Repeat the wash step 3-4 times to remove non-specific binding proteins.
- Elution: a. For Mass Spectrometry: i. After the final wash, resuspend the beads in 50 μ L of Elution Buffer (e.g., 0.1 M Glycine-HCl). ii. Incubate for 10 minutes at room temperature with gentle agitation. iii. Pellet the beads and transfer the supernatant containing the eluted proteins to a new tube. iv. Immediately neutralize the eluate by adding 5 μ L of Neutralization Buffer. b. For Western Blotting: i. After the final wash, resuspend the beads in 30-50 μ L of 2x Laemmli sample buffer. ii. Boil the sample at 95-100°C for 5-10 minutes to elute and denature the proteins. iii. Pellet the beads, and the supernatant is ready for SDS-PAGE.

Protocol 2: In-gel Digestion and Sample Preparation for Mass Spectrometry

This protocol outlines the steps for preparing the co-immunoprecipitated protein sample for identification by mass spectrometry.

Materials:

- Eluted protein sample from Co-IP.
- SDS-PAGE gel.
- Coomassie Brilliant Blue stain.

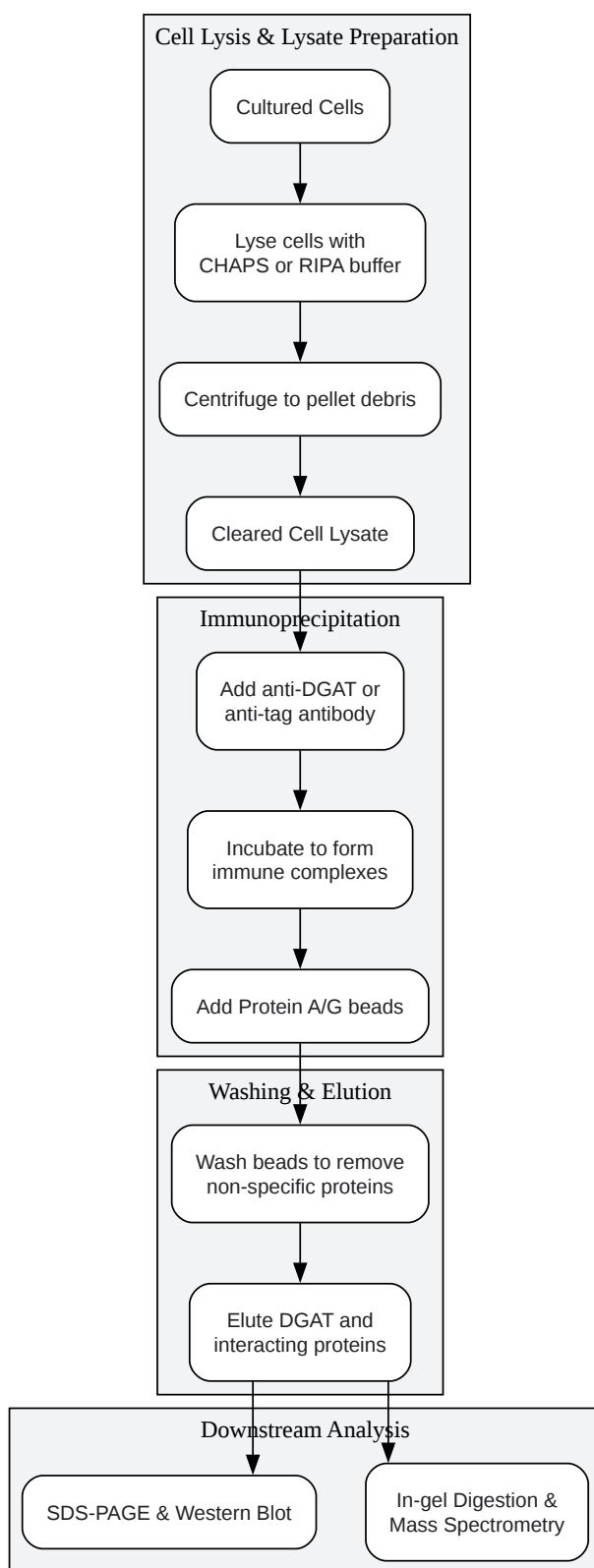
- Destaining Solution: 50% methanol, 10% acetic acid.
- Reduction Buffer: 10 mM DTT in 100 mM ammonium bicarbonate.
- Alkylation Buffer: 55 mM iodoacetamide in 100 mM ammonium bicarbonate.
- Digestion Buffer: 50 mM ammonium bicarbonate.
- Trypsin (sequencing grade).
- Extraction Buffer: 50% acetonitrile, 5% formic acid.
- ZipTips or equivalent for peptide cleanup.
- Mass spectrometer.

Procedure:

- SDS-PAGE and Staining: a. Run the eluted protein sample on an SDS-PAGE gel. b. Stain the gel with Coomassie Brilliant Blue to visualize the protein bands. c. Destain the gel until the background is clear.
- Excision and In-gel Digestion: a. Carefully excise the protein bands of interest (and the corresponding regions in the control lane) using a clean scalpel. b. Cut the gel slices into small pieces (approximately 1 mm³). c. Destain the gel pieces with Destaining Solution until they are colorless. d. Dehydrate the gel pieces with acetonitrile. e. Reduce the proteins by incubating the gel pieces in Reduction Buffer at 56°C for 1 hour. f. Alkylate the proteins by incubating in Alkylation Buffer for 45 minutes at room temperature in the dark. g. Wash the gel pieces with Digestion Buffer and then dehydrate with acetonitrile. h. Rehydrate the gel pieces on ice with a solution of trypsin in Digestion Buffer. i. Incubate overnight at 37°C to allow for protein digestion.[\[10\]](#)[\[11\]](#)
- Peptide Extraction and Cleanup: a. Extract the peptides from the gel pieces by incubating with Extraction Buffer. b. Pool the extracts and dry them down in a vacuum centrifuge. c. Resuspend the peptides in a small volume of 0.1% formic acid. d. Desalt and concentrate the peptides using a ZipTip according to the manufacturer's instructions.

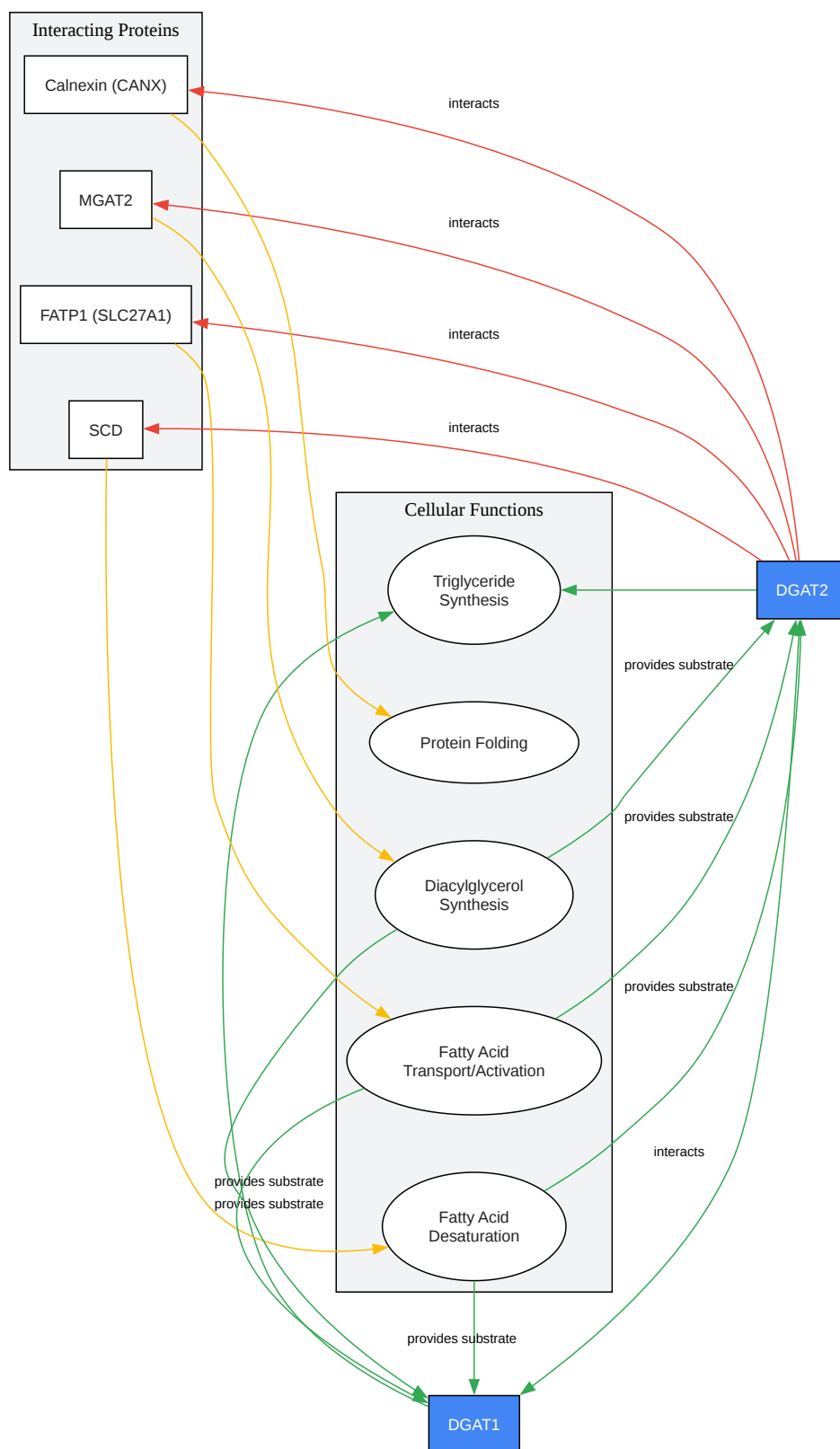
- Mass Spectrometry Analysis: a. Analyze the cleaned peptide sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS). b. Use a database search engine (e.g., Mascot, Sequest) to identify the proteins from the MS/MS spectra.

Mandatory Visualization



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Caption: Co-immunoprecipitation experimental workflow.



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Caption: DGAT protein interaction network.

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